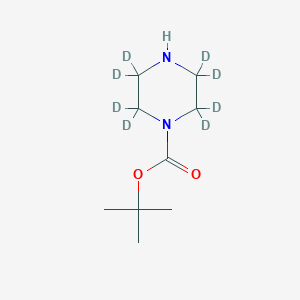

tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8

Description

Significance of Deuterated Compounds in Advanced Chemical Sciences

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). informaticsjournals.co.in This seemingly subtle difference imparts significant changes to the physical and chemical properties of molecules when hydrogen atoms are replaced with deuterium. This process, known as deuteration or isotopic labeling, has become an invaluable strategy in advanced chemical sciences. informaticsjournals.co.inscielo.org.mx

One of the most profound implications of deuteration is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. musechem.com Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This phenomenon is particularly useful in medicinal chemistry and drug development. By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, researchers can slow down the rate of drug metabolism, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. informaticsjournals.co.inmusechem.comnih.gov

Beyond medicinal chemistry, deuterated compounds are indispensable in analytical chemistry, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scielo.org.mxclearsynth.com In MS, deuterated analogs of target analytes serve as ideal internal standards. clearsynth.comaptochem.com Since they have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts but a distinct mass, they can be used to accurately quantify the analyte of interest, compensating for variations in sample preparation and instrument response. clearsynth.comaptochem.comcerilliant.comscioninstruments.com In NMR, the use of deuterated solvents minimizes interference from solvent protons, allowing for clearer and more detailed structural elucidation of the molecule being studied. synmr.in

Overview of N-Boc-piperazine-d8 within the Landscape of Deuterated Amine Scaffolds

N-Boc-piperazine-d8 is a deuterated analog of N-Boc-piperazine, a widely used building block in organic synthesis. medkoo.com Its structure consists of a piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group and the eight hydrogen atoms on the piperazine ring have been replaced by deuterium atoms. lgcstandards.com The Boc protecting group is crucial as it allows for selective chemical reactions at the unprotected nitrogen atom.

The piperazine scaffold itself is a privileged structure in medicinal chemistry, found in a vast array of biologically active compounds, including anticancer, antiviral, and antibacterial agents. medkoo.comunimi.it The introduction of deuterium into this versatile scaffold to create N-Boc-piperazine-d8 provides a ready-made, isotopically labeled building block for the synthesis of a wide range of deuterated pharmaceuticals and research chemicals. pharmaffiliates.comcymitquimica.comlookchem.com

Scope and Research Focus of Deuterated Piperazine Derivatives in Contemporary Organic and Analytical Chemistry

The research applications of deuterated piperazine derivatives, such as N-Boc-piperazine-d8, are broad and impactful. A primary application is its use as a synthetic intermediate for the preparation of other labeled compounds. pharmaffiliates.comcymitquimica.comlookchem.com Organic chemists can utilize the unprotected nitrogen of N-Boc-piperazine-d8 to introduce various substituents, and then, if desired, remove the Boc group to allow for further functionalization at the other nitrogen. This allows for the precise incorporation of the deuterated piperazine moiety into more complex target molecules.

In analytical chemistry, N-Boc-piperazine-d8 and its derivatives are extensively used as internal standards in quantitative mass spectrometry-based bioanalysis. clearsynth.comsmolecule.com For instance, deuterated versions of piperazine-containing drugs are used to accurately measure the concentration of the non-deuterated drug in biological samples like blood or plasma. texilajournal.comresearchgate.net This is critical in therapeutic drug monitoring and pharmacokinetic studies. cerilliant.comtexilajournal.com

Furthermore, the study of deuterated piperazine derivatives contributes to a deeper understanding of drug metabolism. By incorporating the deuterated piperazine ring into a drug candidate, researchers can use techniques like mass spectrometry to track the metabolic fate of the piperazine portion of the molecule. smolecule.com This helps in identifying metabolites and understanding the metabolic pathways involved.

Data Tables

Table 1: Physical and Chemical Properties of N-Boc-piperazine-d8

| Property | Value | Reference |

| CAS Number | 1126621-86-0 | medkoo.comlgcstandards.com |

| Molecular Formula | C₉H₁₀D₈N₂O₂ | medkoo.com |

| Molecular Weight | 194.30 g/mol | medkoo.com |

| Appearance | White to Pale Yellow Waxy Solid to Solid | |

| Melting Point | 43-47 °C | |

| Boiling Point | 258.0±15.0 °C at 760 mmHg | |

| Solubility | Soluble in Chloroform, DMSO, Methanol | |

| Purity | >98% (or refer to the Certificate of Analysis) | medkoo.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXPZXBSDSIRCS-DUSUNJSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126621-86-0 | |

| Record name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Boc Piperazine D8 and Its Derivatives

Strategic Deuterium (B1214612) Incorporation Techniques in Piperazine (B1678402) Ring Systems

The synthesis of N-Boc-piperazine-d8, where all eight hydrogen atoms on the piperazine ring are substituted with deuterium, requires specialized techniques to achieve high levels of isotopic enrichment.

Multi-step Reaction Sequences for Deuterated Piperazine Scaffold Construction

A common route to the deuterated piperazine scaffold involves a multi-step sequence starting from non-deuterated precursors. One such method begins with diethanolamine (B148213), which is first chlorinated using thionyl chloride to yield 2,2'-dichlorodiethylamine hydrochloride. google.com This intermediate is then protected with a tert-butoxycarbonyl (Boc) group before the crucial cyclization step. google.comgoogle.com The cyclization is achieved through aminolysis, where the use of deuterated ammonia (B1221849) (ND₃) in D₂O is critical for introducing deuterium into the piperazine ring. This process typically results in high deuterium incorporation, often between 85-90%.

Another approach involves the catalytic deuteration of piperazine using deuterium gas (D₂) over a transition metal catalyst like palladium or platinum. This method requires controlled conditions of temperature and pressure to facilitate the hydrogen-deuterium exchange on the catalyst surface.

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| Diethanolamine | Thionyl chloride, Boc anhydride (B1165640), Deuterated ammonia | 2,2'-dichlorodiethylamine hydrochloride, N-Boc-bis(2-chloroethyl)amine | N-Boc-piperazine-d8 | google.com |

| Piperazine | Deuterium gas, Palladium/Platinum catalyst | - | Piperazine-d8 |

Role of Deuterated Precursors in the Synthesis of N-Boc-Piperazine-d8

The use of deuterated precursors is a direct and effective strategy for synthesizing N-Boc-piperazine-d8. For instance, reacting deuterated piperazine derivatives with Boc anhydride can yield the desired product. Catalytic exchange reactions using platinum or palladium catalysts under high-pressure deuterium gas can produce deuterated piperazine precursors. Alkylation reactions with deuterated alkyl halides, such as 1,4-dibromobutane-d8, in a polar aprotic solvent, represent another pathway, although yields may be moderate. The choice of solvent is crucial to minimize H/D exchange, with polar aprotic solvents like DMF-d₇ or THF-d₈ being preferred over protic solvents.

Functionalization and Derivatization Strategies for N-Boc-Piperazine-d8

The N-Boc-piperazine-d8 scaffold serves as a versatile intermediate for the synthesis of more complex deuterated molecules.

Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Selective Functionalization

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. chemicalbook.comwhiterose.ac.uk In the context of piperazine, the Boc group allows for the selective functionalization of one nitrogen atom while the other remains available for further reactions. google.comchemicalbook.com This strategy is essential for controlling the regioselectivity of subsequent chemical transformations. The synthesis of N-Boc-piperazine itself can be achieved by reacting piperazine with di-tert-butyl dicarbonate. google.comchemicalbook.com However, methods starting from diethanolamine that incorporate the Boc group after chlorination and before cyclization offer an alternative route that can be adapted for deuteration. google.com

Nucleophilic Substitution and Coupling Reactions Utilizing Boc-Protected Deuterated Piperazine Intermediates

The free secondary amine of N-Boc-piperazine-d8 acts as a nucleophile, enabling its participation in various substitution and coupling reactions. This allows for the introduction of diverse functionalities onto the deuterated piperazine core. For example, N-Boc-piperazine-d8 can undergo nucleophilic substitution reactions with alkyl halides in the presence of a base. It can also participate in palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-arylpiperazine derivatives. These reactions provide access to a wide range of deuterated compounds for various research applications, including the synthesis of isotopically labeled drug candidates. googleapis.comresearchgate.net

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Substitution | Alkyl halides, Base (e.g., K₂CO₃) | N-alkyl-N'-Boc-piperazine-d8 | |

| Buchwald-Hartwig Coupling | Aryl halides, Palladium catalyst, Base | N-aryl-N'-Boc-piperazine-d8 |

Asymmetric Synthesis and Stereochemical Control in N-Boc Piperazine Chemistry

While the synthesis of N-Boc-piperazine-d8 itself does not typically involve the creation of stereocenters, the principles of asymmetric synthesis are crucial when preparing chiral derivatives from this intermediate. The direct α-functionalization of N-Boc-protected piperazines via lithiation has emerged as a powerful tool. beilstein-journals.orgmdpi.com

The use of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with an organolithium base like sec-butyllithium, can facilitate enantioselective deprotonation at the α-carbon position of the N-Boc-piperazine ring. beilstein-journals.orgmdpi.comnsf.gov Subsequent trapping of the resulting lithiated intermediate with an electrophile allows for the introduction of a substituent with a degree of stereochemical control. beilstein-journals.orgresearchgate.net The enantioselectivity of this process can be influenced by the nature of the substituent on the second nitrogen atom of the piperazine ring and the choice of electrophile. mdpi.com

Furthermore, the development of catalytic asymmetric methods, such as asymmetric hydrogenation of prochiral enamines or imines derived from piperazine, offers another avenue for accessing enantioenriched piperazine derivatives. acs.org While direct application to N-Boc-piperazine-d8 is not extensively documented, these strategies highlight the potential for creating complex, chiral, and deuterated molecules for advanced pharmaceutical research. nih.govrsc.org

Enantioselective Lithiation-Trapping Methodologies for α-Substituted N-Boc Piperazines

The α-functionalization of N-Boc-protected nitrogen heterocycles through direct C–H lithiation and subsequent trapping with an electrophile is a direct and effective method for introducing a variety of substituents at the α-carbon position. beilstein-journals.org The development of enantioselective versions of this method has been crucial for accessing enantioenriched α-substituted nitrogen heterocycles. beilstein-journals.org Historically, this has been achieved using a strong organolithium base, such as s-BuLi, in the presence of a chiral ligand, with the naturally occurring lupin alkaloid, (−)-sparteine, being the most significant. whiterose.ac.uk

Despite advances in the enantioselective α-functionalization of other N-Boc-protected heterocycles like pyrrolidine (B122466) and piperidine, progress for N-Boc-protected piperazines has been notably slower. beilstein-journals.orgthieme-connect.com However, detailed studies have led to the development of effective protocols. O'Brien and co-workers conducted an in-depth study on the asymmetric lithiation-trapping of N-Boc-piperazines, utilizing in situ IR spectroscopy to monitor the reaction and identify side reactions. beilstein-journals.org This work expanded on earlier findings, which demonstrated that a combination of sec-BuLi and a (+)-sparteine surrogate could produce (S)-α-substituted piperazines with a good enantiomeric ratio (er). beilstein-journals.org

A significant challenge in the lithiation of N-Boc-piperazines is the potential for ring fragmentation. thieme-connect.comthieme-connect.com Research has shown that the use of a stereogenic and sterically hindered α-methylbenzyl group on the distal nitrogen can suppress this fragmentation, enabling a practical method for synthesizing enantiopure α-substituted piperazines. thieme-connect.comthieme-connect.com This methodology has proven effective with a wide range of electrophiles, yielding products with high diastereoselectivity. thieme-connect.com The optimization of these methodologies often involves careful control of reaction temperature, with lithiation typically carried out at -78 °C, although some reactions can proceed at higher temperatures like -30 °C or -20 °C with a slight reduction in enantioselectivity. beilstein-journals.orgresearchgate.net

Table 1: Example of Asymmetric Lithiation-Trapping of N-Boc-Piperazine

| Base/Ligand | Electrophile | Yield | Diastereomeric Ratio (dr) | Reference |

|---|

Chiral Ligand Catalysis in the Asymmetric Synthesis of Deuterated Piperazine Derivatives

Chiral ligand catalysis is a powerful strategy for the asymmetric synthesis of complex molecules, including deuterated piperazine derivatives. This approach relies on a chiral ligand coordinating to a metal catalyst to create a three-dimensional chiral environment. This environment dictates the stereochemical outcome of the reaction, enabling the synthesis of a specific enantiomer. For piperazine derivatives, various catalytic systems have been explored. ntu.edu.sgtus.ac.jp

The asymmetric hydrogenation of prochiral unsaturated compounds, such as alkenes, ketones, and imines, is a common application of this strategy. researchgate.net Chiral rhodium complexes, often derived from enantiopure phosphorus ligands, are particularly effective for hydrogenating functionalized alkenes and can be used to synthesize chiral drugs and their intermediates with high enantioselectivity. researchgate.net In the context of deuterated compounds, this methodology can be adapted by using deuterium gas (D₂) as the hydrogen source. The chiral catalyst then directs the addition of two deuterium atoms across a double bond with high stereocontrol.

Another approach involves the catalytic asymmetric synthesis of enantioenriched α-deuterated compounds using an inexpensive and safe deuterium source like heavy water (D₂O). rsc.org This has been successfully demonstrated in the synthesis of α-deuterated pyrrolidine derivatives, a related class of nitrogen heterocycles. rsc.org The strategy involves a copper(I)-catalyzed hydrogen/deuterium exchange followed by a 1,3-dipolar cycloaddition. rsc.org The success of this method hinges on the thermodynamically and kinetically favored cleavage of the α-C–H bond over the newly formed α-C–D bond. rsc.org Such principles can be extended to the synthesis of chiral deuterated piperazine derivatives, providing a pathway to isotopically labeled compounds with a precisely controlled stereogenic center containing deuterium.

Optimization of Reaction Conditions and Yield for Deuterated Product Formation

The optimization of reaction parameters is critical for maximizing the yield and isotopic purity of N-Boc-piperazine-d8. Key factors that must be controlled include temperature, solvent, and reaction scale-up methodology.

Temperature: Temperature plays a crucial role in deuterium retention. Elevated temperatures, particularly during cyclization or the deprotection of the Boc group, can significantly increase the rate of H/D exchange, leading to a loss of deuterium from the final product. Studies have demonstrated that at 70°C, the rate of H/D exchange can increase by as much as 30% compared to reactions run at 60°C. To mitigate this, cooling the reaction mixture to between 0–5°C immediately after cyclization can preserve over 98% of the deuterium content.

Solvent Effects: The choice of solvent significantly impacts the isotopic integrity of the product. Polar aprotic solvents, such as deuterated dimethylformamide (DMF-d₇) or tetrahydrofuran (B95107) (THF-d₈), are preferred as they minimize the potential for H/D exchange when compared to protic solvents. The solvent can also affect the reaction rate.

Table 2: Effect of Solvent on Deuterium Retention for N-Boc-Piperazine-d8 Synthesis

| Solvent | Deuteration Retention | Reaction Rate | Reference |

|---|---|---|---|

| DMF-d₇ | 97–99% | Moderate |

Industrial-Scale Production: For large-scale synthesis, further optimizations are necessary to ensure both efficiency and cost-effectiveness. The use of continuous flow reactors can enhance mixing and heat transfer, which has been shown to improve the reaction yield by 15–20%. Additionally, implementing in-line analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry allows for real-time monitoring of the deuteration process, ensuring optimal product quality. A patented method for synthesizing the non-deuterated N-Boc piperazine, which boasts a high yield (94.3%) and purity (99.42%), involves a three-step process of chlorination, Boc protection, and aminolysis cyclization under mild conditions, highlighting a scalable and efficient route that could be adapted for the deuterated analogue. google.com

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Advanced spectroscopic techniques are indispensable for the detailed analysis of N-Boc-piperazine-d8 and its derivatives. These methods provide critical information on the precise location of deuterium (B1214612) atoms, confirm the molecular formula and isotopic enrichment, and offer real-time insights into reaction dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination in Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the exact position of deuterium atoms within the N-Boc-piperazine-d8 molecule. While conventional ¹H NMR is limited for highly deuterated compounds due to the weak residual proton signals, ²H (Deuterium) NMR is an effective alternative for structural verification and enrichment determination. sigmaaldrich.com For N-Boc-piperazine-d8, the eight deuterium atoms are located at the 2, 3, 5, and 6 positions of the piperazine (B1678402) ring. ²H NMR can directly observe the signals from these deuterons, confirming their placement. sigmaaldrich.com In some cases, variable-temperature ¹H NMR spectroscopy, in conjunction with computational methods, has been used to study the rotational barriers of the Boc group in related N-Boc-piperidine structures, which can influence reactivity. acs.orgnih.gov

A certificate of analysis for a batch of N-Boc-piperazine-d8 confirms that the material conforms to the expected structure based on NMR analysis. lgcstandards.com The successful synthesis of related deuterated piperazine derivatives also relies on NMR to verify the retention and position of deuterium atoms.

Table 1: Representative NMR Data for Piperazine Derivatives

This table is illustrative and compiles data from various piperazine-containing compounds to demonstrate the application of NMR spectroscopy.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|---|---|

| tert-butyl 4-(6-(1H-benzo[d]imidazol-2-yl)pyrazin-2-yl) piperazine-1-carboxylate | ¹H | - | 12.88 | s | NH proton of benzimidazole |

| 3.88–3.23 | m | Piperazine protons | |||

| 2.87 | s | - | |||

| ¹³C | - | 149.4 | - | C=O | |

| 79.1 | - | C(CH₃)₃ | |||

| 43.1 | - | Piperazine carbons | |||

| 6–(2-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one | ¹H | CDCl₃ | 8.63 | s | CONH |

| 4.64 | s | -OCH₂ | |||

| 3.57–3.63 | m | Piperazine-H | |||

| 2.43 | s | Piperazine-H | |||

| ¹³C | CDCl₃ | 171.45 | - | C=O | |

| 52.99, 52.55, 45.24, 42.05 | - | Piperazine carbons | |||

| tert-butyl 4-butylpiperazine-1-carboxylate | ¹H | CDCl₃ | 3.65–3.18 | m | CH₂NBoc |

| 2.68–2.18 | m | CH₂NC | |||

| ¹³C | CDCl₃ | 154.8 | - | C=O | |

| 79.8 | - | C(CH₃)₃ |

Data sourced from studies on various piperazine derivatives. mdpi.comtandfonline.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the molecular formula and assessing the isotopic purity of N-Boc-piperazine-d8 and its derivatives. For N-Boc-piperazine-d8, the calculated molecular weight is 194.30 g/mol for the molecular formula C₉H₁₀D₈N₂O₂. lgcstandards.com HRMS analysis can confirm this molecular weight with high accuracy.

Furthermore, HRMS is critical for determining the isotopic purity by integrating the signals of deuterated versus non-deuterated peaks. Certificates of analysis for commercially available N-Boc-piperazine-d8 report isotopic purities greater than 95%, with some batches reaching 98.7%. lgcstandards.comlgcstandards.com This level of purity is crucial for applications where the deuterated compound is used as an internal standard or for tracing metabolic pathways. labstandards.eu In the synthesis of various piperazine derivatives, HRMS is routinely used to confirm the elemental composition of the final products. tandfonline.combeilstein-journals.org

Table 2: HRMS Data for N-Boc-piperazine-d8 and Related Compounds

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Isotopic Purity (%) |

|---|---|---|---|---|

| N-Boc-piperazine-d8 | C₉H₁₀D₈N₂O₂ | 194.30 | Conforms to structure | >98 |

| 98.7 (d₀ = 0.00%) | ||||

| 96.7 (d₀ = 0.00%) | ||||

| 6–(2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one | C₂₂H₂₆N₃O₃⁺ | 380.1969 | 380.1973 | N/A |

| 6–(2-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-3,4-dihydroquinolin-2(1H)-one | C₂₂H₂₅FN₃O₃⁺ | 398.1874 | 398.1882 | N/A |

Data compiled from certificates of analysis and research articles. lgcstandards.comtandfonline.comlgcstandards.com

In Situ Infrared (IR) Spectroscopy for Reaction Monitoring and Kinetic Studies of Lithiation Processes

In situ Infrared (IR) Spectroscopy, often referred to as ReactIR™, is a powerful technique for monitoring chemical reactions in real-time. whiterose.ac.uk It has been extensively used to study the lithiation of N-Boc protected heterocycles, including piperazines. beilstein-journals.orgresearchgate.net This method allows researchers to observe the formation and consumption of reactants, intermediates, and products by tracking changes in their characteristic IR absorption bands. whiterose.ac.uk

In the context of N-Boc-piperazine, in situ IR spectroscopy has been instrumental in optimizing reaction conditions for lithiation, a key step in the functionalization of the piperazine ring. researchgate.net For instance, studies have monitored the lithiation of N-Boc-N'-benzylpiperazine to determine optimal reaction times and to understand the role of additives. researchgate.net The technique has also been used to investigate the mechanism of lithiation, including the observation of pre-lithiation complexes and the effect of temperature on the reaction. acs.orgwhiterose.ac.uk While direct studies on N-Boc-piperazine-d8 are not widely published, the principles established for its non-deuterated counterpart are directly applicable. The C-D bond vibrations in deuterated compounds shift to lower frequencies compared to C-H vibrations, which could be exploited to monitor deuteration reactions. cdnsciencepub.comazimuth-corp.com For example, in situ FTIR has been used to monitor the deuterium content in water by observing the HDO absorption peak. rsc.org This suggests that in situ IR could be a valuable tool for kinetic studies of deuteration processes involving piperazine rings.

Table 3: Application of In Situ IR in Monitoring Lithiation of N-Boc-Heterocycles

| N-Boc-Heterocycle | Reagent | Observation | Significance |

|---|---|---|---|

| N-Boc-2-phenylpiperidine | n-BuLi | Monitored Boc group rotation | Determined optimal lithiation conditions (-50 °C for 5-30 min) to be crucial for reaction yield. acs.orgnih.gov |

| N-Boc piperazines | s-BuLi | Determined optimum lithiation times | Simplified previously complex literature procedures for α-functionalisation. researchgate.net |

| N-Boc-N′-t-butyl piperazine | s-BuLi/diamines | Observed pre-lithiation complex (νC=O 1664-1681 cm⁻¹) | Provided mechanistic insight into the reaction pathway. whiterose.ac.uk |

Chromatographic Methods for Purification and Analytical Assessment of Deuterated Intermediates

Chromatographic techniques are fundamental for both the purification of N-Boc-piperazine-d8 and its subsequent analytical assessment. Following synthesis, which can involve methods like aminolysis cyclization with deuterated ammonia (B1221849), purification is necessary to achieve high purity.

Column chromatography using silica (B1680970) gel with solvent systems like ethyl acetate/hexane is a common method for purifying N-Boc-piperazine derivatives. bas.bgrsc.org This technique is effective in removing unreacted starting materials and byproducts, leading to purities greater than 98%. Flash chromatography is also frequently employed for the purification of piperazine-containing intermediates. bas.bggoogle.commdpi.com

For analytical assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized. A certificate of analysis for N-Boc-piperazine-d8 reported a purity of 99.64% as determined by GC. lgcstandards.com HPLC methods, including mass-directed preparative HPLC, are also used for the purification and analysis of piperazine derivatives. google.com The development of specialized chromatographic methods, such as trapping-enrichment deuterated multidimensional liquid chromatography (TE-Dt-mDLC), allows for the purification and analysis of very small quantities of material, which is beneficial when working with expensive deuterated compounds. researchgate.net

Table 4: Chromatographic Methods for Piperazine Compounds

| Technique | Stationary Phase | Mobile Phase / Conditions | Application |

|---|---|---|---|

| Column Chromatography | Silica gel | Ethyl acetate/hexane | Purification of N-Boc-piperazine-d8 and derivatives. mdpi.com |

| Flash Chromatography | Silica gel 60 | EtOAc:Et₃N 100:1 | Purification of piperazine intermediates. bas.bggoogle.com |

| Gas Chromatography (GC) | DB-17 column | Helium carrier gas; programmed oven temperature | Quantitative determination of purity for N-Boc-piperazine-d8 and other piperazines. lgcstandards.comresearchgate.net |

| HPLC | Symmetry C8 column | 0.1% HCOOH in H₂O, MeOH or ACN | Purification and analysis of piperazine derivatives. google.com |

| Chiral HPLC | - | - | Separation of enantiomers of piperazine derivatives. mdpi.com |

Applications of N Boc Piperazine D8 in Advanced Chemical Research

Role as an Internal Standard in Quantitative Analytical Methodologies

One of the primary applications of N-Boc-piperazine-d8 is as an internal standard in quantitative analysis, particularly in techniques coupled with mass spectrometry. marquette.edu The use of stable isotope-labeled internal standards is considered a gold standard approach for achieving the highest possible accuracy and precision in quantification.

Mass Spectrometry-Based Quantification (LC-MS, GC-MS) in Complex Sample Matrices

In complex biological and environmental samples, accurately quantifying target analytes can be challenging due to matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. N-Boc-piperazine-d8 is an ideal internal standard because it co-elutes with its non-deuterated counterpart (the analyte) in chromatographic separations like Liquid Chromatography (LC) and Gas Chromatography (GC), but is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. vulcanchem.comcymitquimica.com This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are then normalized during data processing, leading to more accurate quantification. acs.org

For instance, in the analysis of piperazine (B1678402) derivatives in serum and urine, LC-MS methods are employed for rapid and reliable qualitative and quantitative results. researchgate.net Similarly, deuterated internal standards like N-nitrosopiperazine-d8 have been used for the trace-level quantification of N-nitrosopiperazine in treated wastewater using a supported liquid extraction and hydrophilic interaction liquid chromatography-mass spectrometry (SLE-HILIC-MS) method. scholaris.ca The distinct mass shift provided by the deuterium (B1214612) atoms allows for clear differentiation between the internal standard and the analyte, even at low concentrations. vulcanchem.com

A case study involving the absolute bioavailability assessment of venetoclax (B612062) utilized a stable-label internal standard, [13C7D8]‐venetoclax, which was synthesized using commercially available Boc-D8-piperazine. nih.gov This heavily labeled standard ensured sufficient mass separation from the labeled parent drug during LC-MS bioanalysis, highlighting the importance of such compounds in pharmaceutical research. nih.gov

Table 1: Application of Deuterated Internal Standards in MS-Based Quantification

| Analytical Technique | Matrix | Analyte | Internal Standard | Key Finding | Reference |

| LC-MS | Serum, Urine | Piperazine derivatives | Not specified | Enables rapid and reliable quantification. | researchgate.net |

| SLE-HILIC-MS | Treated Wastewater | N-nitrosopiperazine | N-nitrosopiperazine-d8 | Allows for trace-level quantification. | scholaris.ca |

| LC-MS | Human Plasma | 13C‐venetoclax | [13C7D8]‐venetoclax | Ensures sufficient mass separation for accurate bioanalysis. | nih.gov |

| GC-MS | Plasma, Urine, Cell Culture | BZP and TFMPP | Not specified | High sensitivity and accuracy for simultaneous quantification. | scholars.direct |

Enhancement of Precision and Accuracy in Quantitative Research Analyses

The use of N-Boc-piperazine-d8 as an internal standard significantly enhances the precision and accuracy of quantitative analyses. lgcstandards.com By adding a known amount of the deuterated standard to a sample, any variability introduced during sample preparation, injection, and ionization is accounted for. acs.orgchemie-brunschwig.ch This is because the ratio of the analyte signal to the internal standard signal is used for quantification, rather than the absolute signal of the analyte alone.

Research has shown that methods employing deuterated internal standards achieve high levels of precision and accuracy. For example, in a study quantifying venetoclax, the assay demonstrated excellent inter-run precision with a coefficient of variation (%CV) of less than or equal to 9.7% and high accuracy with an inter-run percent bias of 1.3–6.7%. nih.gov This level of precision is crucial for reliable pharmacokinetic and metabolic studies. The availability of N-Boc-piperazine-d8 with high isotopic purity is essential for these applications.

Isotopic Tracers in Mechanistic and Metabolic Pathway Elucidation

The deuterium atoms in N-Boc-piperazine-d8 serve as a "heavy" label, allowing researchers to trace the molecule through complex chemical and biological systems. This makes it a powerful tool for investigating reaction mechanisms and metabolic pathways. medchemexpress.com

Investigation of Kinetic Isotope Effects (KIE) in Enzymatic and Chemical Reactions

The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. bibliotekanauki.pl By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state. bibliotekanauki.plwhiterose.ac.uk If a C-H bond is broken or formed in the rate-determining step, a significant KIE is typically observed. The study of KIEs is fundamental in understanding enzyme mechanisms and optimizing chemical syntheses. unl.edu

Tracing of Metabolic Transformations and Pathways in Preclinical Research Models

In metabolic studies, N-Boc-piperazine-d8 can be used as a tracer to follow the fate of piperazine-containing compounds in preclinical research models. After administration, metabolites containing the deuterated piperazine ring can be identified and quantified using mass spectrometry. acs.org This allows researchers to map metabolic pathways, identify novel metabolites, and understand how drugs are processed in the body. nih.gov The distinct isotopic signature of the deuterated compound makes it easily distinguishable from endogenous molecules, facilitating clear and unambiguous tracking.

Delineation of Reaction Mechanisms through Deuterium Labeling

Deuterium labeling is a classic technique for elucidating reaction mechanisms. marquette.edu By strategically placing deuterium atoms in a molecule, chemists can determine which bonds are broken and formed during a reaction. researchgate.net N-Boc-piperazine-d8 can be used as a starting material to synthesize more complex deuterated molecules. cymitquimica.compharmaffiliates.com The fate of the deuterium atoms in the final products provides crucial information about the reaction pathway. This approach has been instrumental in understanding a wide range of chemical transformations, from simple organic reactions to complex catalytic cycles. marquette.eduwhiterose.ac.uk

Computational Chemistry and Theoretical Studies of Deuterated Piperazine Systems

Quantum Chemical Calculations on Reactivity and Conformational Preferences of Deuterated Scaffolds

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of deuterated piperazine (B1678402) systems. These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and electronic structures, which collectively govern the molecule's reactivity and conformational behavior.

The primary impact of deuteration on reactivity stems from the KIE. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate. ucsb.edu This effect is particularly relevant in metabolic studies, where enzymatic reactions involving C-H bond cleavage are slowed, enhancing the metabolic stability of the molecule. juniperpublishers.com DFT calculations can predict the magnitude of the KIE, providing a theoretical basis for the observed changes in reaction rates and metabolic pathways. faccts.de

| Parameter | Description | Computational Finding | Significance |

| Conformational Energy | The relative energy of different spatial arrangements (conformers) of the molecule. | The chair conformation with an equatorial Boc group is the most stable, minimizing steric strain. | Determines the predominant three-dimensional structure of the molecule under normal conditions. |

| Geometric Parameters | Bond lengths and angles that define the molecular structure. | Deuteration causes negligible changes to the equilibrium bond lengths and angles of the piperazine ring. | Confirms that the structural framework is maintained upon isotopic substitution. |

| Vibrational Frequencies | The frequencies at which molecular bonds vibrate. | C-D bonds have lower vibrational frequencies compared to C-H bonds due to the heavier deuterium (B1214612) isotope. faccts.de | This is the basis of the kinetic isotope effect and is detectable by techniques like IR spectroscopy. |

| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution. | Calculations show a higher activation energy for C-D bond cleavage compared to C-H bond cleavage. faccts.de | Explains the reduced rate of metabolism and enhanced stability of deuterated compounds. juniperpublishers.com |

Molecular Modeling in Support of Mechanistic Hypotheses and Reaction Pathway Analysis

Molecular modeling serves as an indispensable tool for investigating complex reaction mechanisms and validating hypotheses about reaction pathways that are often difficult to probe through experimental means alone. By calculating the energies of reactants, transition states, and products, computational models can map out the entire energy landscape of a chemical transformation. acs.org

For instance, in studies of the photocatalyzed epimerization of N-Boc protected piperazines, DFT calculations have been used to determine the relative free energies of different diastereomers. nih.govfigshare.com These calculations helped to confirm that the observed product ratios correspond to the thermodynamically most stable isomers, providing crucial support for the proposed reaction mechanism. nih.govfigshare.comacs.org

Furthermore, molecular modeling can elucidate the role of various components in a reaction. In the context of CO2 capture by piperazine derivatives, computational studies have detailed the zwitterion mechanism, identifying the transition states and intermediates involved as CO2 reacts with the amine. acs.org These models can also predict the regioselectivity of reactions, such as identifying the most likely sites for lithiation on the piperazine ring.

Deuterium labeling, when combined with computational analysis, is a powerful strategy for mechanistic investigation. nih.gov Theoretical models can predict how deuteration will influence the stability of intermediates or the energy barriers of transition states, offering insights into the rate-determining steps of a reaction. Computational studies can calculate the binding energies between a substrate and a catalyst, helping to predict the viability and regioselectivity of a reaction, as demonstrated in iridium-catalyzed hydrogen isotope exchange processes. d-nb.info

| Application of Molecular Modeling | Description | Example |

| Reaction Mechanism Elucidation | Mapping the step-by-step pathway of a chemical reaction, including all intermediates and transition states. | Supporting a thiyl radical-mediated hydrogen atom transfer (HAT) pathway for the epimerization of morpholines and piperazines. nih.govfigshare.com |

| Transition State Analysis | Calculating the structure and energy of the highest energy point along the reaction coordinate (the transition state). | Calculating the activation energy (ΔG‡) for H-atom abstraction to predict kinetic isotope effects. faccts.de |

| Thermodynamic Product Prediction | Determining the relative stabilities of possible products to predict the final reaction outcome. | Correlating the observed distribution of diastereomers with the calculated relative energies of the N-Boc-piperazine isomers. nih.gov |

| Regioselectivity Prediction | Identifying the most likely position on a molecule where a reaction will occur. | Using DFT to predict regioselectivity in electrophilic substitution reactions on the piperazine ring. |

| Catalyst-Substrate Interaction | Modeling the binding affinity and interaction between a catalyst and the deuterated substrate to forecast reaction efficiency. | Calculating binding energies to predict the regioselectivity of iridium-catalyzed deuteration. d-nb.info |

Future Directions and Emerging Research Avenues for N Boc Piperazine D8

Development of Novel and Efficient Deuteration Strategies for Complex Molecules

The synthesis of deuterated compounds like N-Boc-piperazine-d8 traditionally involves multi-step processes that can be costly and sometimes lack efficiency. Future research is intensely focused on developing more direct, scalable, and cost-effective deuteration methods for complex organic molecules. These advancements are crucial for making deuterated building blocks more accessible for research and development.

Recent breakthroughs in catalysis and electrochemical methods are paving the way for the next generation of deuteration techniques. scbt.com Methodologies such as hydrogen isotope exchange (HIE) are becoming more sophisticated, allowing for the selective replacement of hydrogen with deuterium (B1214612) under milder conditions. scbt.comlgcstandards.com Heavy water (D₂O) is increasingly favored as an ideal deuterium source due to its low cost, safety, and ease of handling. acs.orgresearchgate.net

Several promising strategies are emerging:

Transition-Metal Catalysis: Homogeneous and heterogeneous catalysts featuring metals like iridium, palladium, rhodium, and iron are being developed for the direct C-H deuteration of heterocycles. nih.govcore.ac.uk For instance, nanostructured iron catalysts have shown efficacy in the selective deuteration of various (hetero)arenes using D₂O, a method that is readily scalable. nih.gov Similarly, silver-catalyzed methods have been effective for the multi-deuteration of heterocyclic N-oxides. core.ac.uk Continuous flow systems using catalysts like Raney nickel are also being optimized to improve reaction rates and yields for nitrogen-containing heterocycles. chemicalbook.comcaltech.edugoogle.com

Electrochemical Deuteration: Organic electrochemistry presents a green and efficient alternative to traditional methods. medchemexpress.comgoogle.com Electrocatalytic dehalogenation with deuterium incorporation, often using D₂O as the deuterium source, avoids the need for transition metal catalysts and toxic reagents. medchemexpress.comgoogle.com Recent progress includes the development of all-solid electrolyzers that can achieve high-throughput, solvent-free deuteration of various functional groups. researchgate.net

Base-Mediated Deuteration: Simple and effective methods using a base like potassium tert-butoxide (KOtBu) and a deuterated solvent like DMSO-d6 have been shown to selectively deuterate nitrogen-containing heterocycles. nih.govnih.gov These reactions proceed under mild conditions and offer a broad scope for various substrates. nih.govnih.gov

| Strategy | Typical Catalysts/Reagents | Deuterium Source | Key Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Iridium, Iron, Silver, Palladium, Raney Nickel | D₂O, D₂ gas | High selectivity, scalability, applicability to complex molecules including heterocycles. | nih.govcore.ac.ukcore.ac.ukcaltech.edu |

| Electrochemical Methods | Graphite/Lead electrodes, Palladium-based cathodes | D₂O | Environmentally friendly, avoids toxic reagents, high yields, potential for high-throughput. | researchgate.netmedchemexpress.comresearchgate.net |

| Base-Mediated H/D Exchange | KOtBu, other strong bases | DMSO-d6, D₂O | Mild reaction conditions, general applicability, operational simplicity. | nih.govnih.gov |

| Flow Chemistry | Raney Nickel, Pd/C | D₂O (via electrolysis) | Enhanced safety, precise control, improved reaction rates and scalability. | chemicalbook.comgoogle.com |

The application of these novel strategies promises to streamline the synthesis of N-Boc-piperazine-d8, potentially lowering costs and improving deuterium incorporation purity, thereby broadening its availability for advanced research.

Expanding the Scope of N-Boc-Piperazine-d8 Applications in Interdisciplinary Research Fields

N-Boc-piperazine-d8 is primarily recognized as a synthetic intermediate for creating more complex isotopically labeled molecules. pharmaffiliates.com However, its utility is expanding into various interdisciplinary fields, driven by the increasing need for precise analytical tools in biology and medicine.

Drug Discovery and Development: Deuterated compounds play a critical role in pharmaceutical research, particularly in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. pharmaffiliates.commdpi.comrsc.org N-Boc-piperazine-d8 serves as a key building block for the synthesis of deuterated versions of active pharmaceutical ingredients (APIs). mdpi.comnih.gov For example, deuterated piperazine (B1678402) derivatives have been synthesized for use as anti-anginal compounds. mdpi.com The incorporation of deuterium can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties. mdpi.com

Metabolic Profiling and Metabolomics: In metabolic studies, stable isotope labeling is a powerful technique for tracing the fate of molecules in biological systems. mdpi.comrsc.org N-Boc-piperazine-d8 and its derivatives can be used as internal standards in mass spectrometry-based metabolomics. vulcanchem.com This allows for the accurate quantification of non-deuterated metabolites in complex biological matrices like plasma or urine, which is essential for understanding disease states and drug effects. vulcanchem.com

Quantitative Bioanalysis: The most prominent application of N-Boc-piperazine-d8 and similar compounds is as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). When analyzing a sample, a known quantity of the deuterated standard is added. Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during sample preparation and analysis, correcting for variations in the process. Its different mass allows the mass spectrometer to distinguish it from the analyte, enabling highly accurate and precise quantification. This is crucial in pharmacokinetic studies and therapeutic drug monitoring.

| Research Field | Specific Application | Function of N-Boc-Piperazine-d8 | Reference |

|---|---|---|---|

| Medicinal Chemistry | Synthesis of Deuterated APIs | A deuterated building block used to create novel drugs with potentially improved metabolic stability and pharmacokinetic profiles. | researchgate.netmdpi.comnih.gov |

| Pharmacokinetics (ADME) | Quantitative Bioanalysis | Used to synthesize deuterated metabolites or as an internal standard to accurately measure drug and metabolite concentrations in biological fluids. | mdpi.comrsc.org |

| Metabolomics | Metabolic Pathway Analysis | As an internal standard for the precise quantification of endogenous metabolites, helping to create a snapshot of the metabolic state of a biological system. | vulcanchem.com |

| Analytical Chemistry | Method Validation | Serves as a reliable internal standard in mass spectrometry to ensure the accuracy, precision, and robustness of analytical methods. |

As analytical techniques become more sensitive, the demand for high-purity deuterated standards like N-Boc-piperazine-d8 will continue to grow, solidifying its role in bridging chemistry with life sciences.

Integration of Deuterated Analogues in High-Throughput Screening for Chemical Probe and Building Block Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. The integration of deuterated analogues like N-Boc-piperazine-d8 into HTS workflows is an emerging research avenue with significant potential.

Building Block for Combinatorial Chemistry: Combinatorial chemistry involves the systematic synthesis of a large number of different but structurally related molecules, known as a library. The piperazine scaffold is a common and valuable core structure in medicinal chemistry. researchgate.net N-Boc-piperazine-d8 can be used as a deuterated building block in the parallel or split-and-mix synthesis of large libraries of deuterated compounds. Screening these libraries not only identifies "hit" compounds with desired biological activity but also provides early insights into their metabolic stability due to the presence of deuterium. This dual-purpose screening can accelerate the drug discovery pipeline by weeding out metabolically unstable compounds at an earlier stage.

Development of Chemical Probes: Chemical probes are small molecules used to study and manipulate biological systems, often by interacting with a specific protein target. Libraries synthesized from deuterated building blocks like N-Boc-piperazine-d8 can be screened to discover novel chemical probes. The deuterated nature of these probes can be advantageous for subsequent mechanistic studies, for example, by using techniques like NMR spectroscopy or for detailed metabolic fate analysis of the probe itself.

Internal Standards for Quantitative HTS (qHTS): The accuracy and reproducibility of HTS assays are critical. Using deuterated internal standards is the gold standard for quantitative mass spectrometry. In a qHTS setting, where precise measurement of an analyte's concentration is required across thousands of samples, a deuterated version of the analyte or a related molecule can be used as an internal standard to correct for matrix effects and other sources of analytical variability. The availability of deuterated building blocks like N-Boc-piperazine-d8 facilitates the synthesis of these necessary internal standards for screening assays that involve piperazine-containing compounds.

| Role in HTS | Description | Advantage of Using N-Boc-Piperazine-d8 | Reference |

|---|---|---|---|

| Deuterated Building Block | Used in combinatorial synthesis to create large libraries of novel, deuterated compounds for screening. | Allows for simultaneous assessment of biological activity and metabolic stability, accelerating lead optimization. | nih.gov |

| Chemical Probe Discovery | Screening of deuterated libraries can identify novel chemical probes with built-in isotopic labels for mechanistic studies. | Facilitates downstream analysis of the probe's mechanism of action and metabolic fate. | |

| Internal Standard in qHTS | Enables accurate and precise quantification in large-scale screening campaigns by correcting for analytical variability. | Provides the means to synthesize high-quality internal standards for HTS assays involving piperazine-containing analytes. |

The strategic use of N-Boc-piperazine-d8 and other deuterated building blocks is set to enhance the efficiency and information content of high-throughput discovery platforms, merging the power of isotopic labeling with large-scale chemical screening.

Q & A

What are the optimal synthetic routes for N-Boc-piperazine-d8 to achieve high purity and deuterium retention?

N-Boc-piperazine-d8 can be synthesized via alkylation reactions using deuterated alkyl halides (e.g., 1,4-dibromobutane-d8) in polar aprotic solvents like DMF at 60–80°C. For example, coupling reactions under reflux with deuterated reagents yield products with ~33% yield and >99% purity . To retain >95% deuterium during reductive modifications, use LiAlH₄ in anhydrous ether at 0–5°C . Asymmetric lithiation strategies (e.g., sec-BuLi/BuLi) enable enantioselective functionalization of the piperazine ring, achieving up to 89:11 enantiomeric ratios, particularly with bulky N-alkyl substituents .

How can researchers validate the structural integrity and deuterium incorporation in N-Boc-piperazine-d8?

Characterization requires ¹H/²H NMR to confirm deuterium placement and high-resolution mass spectrometry (HRMS) to verify molecular weight. For example, NMR analysis of piperazine-d8 N-oxide derivatives confirms deuterium retention at specific positions . Mass spectrometry is critical for detecting isotopic purity, especially when synthesizing analogs like N-(2,3-dichlorophenyl)piperazine-d8 for receptor studies .

What methodological considerations are critical for studying N-Boc-piperazine-d8 in dopamine receptor binding assays?

N-Boc-piperazine-d8 derivatives (e.g., N-(2,3-dichlorophenyl)piperazine-d8) are used in competitive binding assays with D2-like receptors. Key steps include:

- Radiolabeling with ³H-spiperone to quantify displacement.

- Adjusting substituents (e.g., Cl groups) to modulate binding affinity and selectivity .

- Monitoring deuterium’s impact on metabolic stability via LC-MS pharmacokinetic profiling .

How do N-alkyl substituents influence enantioselectivity in N-Boc-piperazine-d8 derivatives?

Bulkier distal N-alkyl groups (e.g., tert-butyl) enhance enantioselectivity by sterically hindering undesired elimination pathways. For instance, asymmetric lithiation with sec-BuLi traps electrophiles (e.g., CO₂Me) at the α-position, achieving >90% selectivity. In contrast, smaller substituents lead to byproduct formation (e.g., via N-attack on electrophiles) .

What strategies mitigate deuterium loss during functional group transformations?

- Reduction : Use mild agents like LiAlH₄ in anhydrous conditions to retain >95% deuterium .

- Acid/Base Sensitivity : Avoid prolonged exposure to strong acids/bases; opt for buffered conditions during Boc deprotection.

- Thermal Stability : Limit reaction temperatures to <80°C to prevent H/D exchange in polar solvents .

How can N-Boc-piperazine-d8 be applied in metabolic stability studies?

Deuterated analogs improve metabolic stability by slowing cytochrome P450-mediated oxidation. Methodological steps include:

- Incubating with liver microsomes and NADPH.

- Tracking parent compound depletion via LC-MS.

- Comparing half-life (t₁/₂) with non-deuterated analogs to quantify isotope effects .

What advanced computational tools aid in designing N-Boc-piperazine-d8 derivatives for receptor targeting?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., D2 vs. D3 selectivity) using deuterated analogs.

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., lithiation sites) .

- Docking Studies : Optimize substituent placement for enhanced binding, guided by deuterium’s steric/electronic effects .

How to resolve contradictions in reaction yields between published protocols?

Discrepancies arise from variations in deuterium sourcing, solvent purity, or reaction scale. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.